Ácido gadopentético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

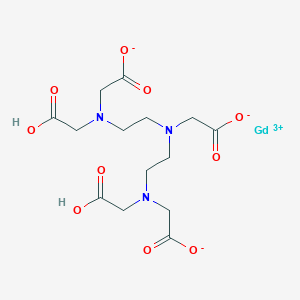

Gadopentetic acid, also known as gadolinium diethylenetriamine pentaacetic acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was first introduced in 1987 by Schering AG and is commonly administered as a salt of a complex of gadolinium with diethylenetriamine pentaacetic acid. This compound is used to enhance the imaging of blood vessels and tissues, particularly in cases where the blood-brain barrier is compromised .

Aplicaciones Científicas De Investigación

Gadopentetic acid is widely used in various scientific research fields, including:

Mecanismo De Acción

Target of Action

Gadopentetic acid, a gadolinium-based MRI contrast agent, primarily targets protons in the body . These protons are abundant in water and fat tissues, which make up a large part of the human body.

Mode of Action

The mode of action of gadopentetic acid is based on its interaction with protons when placed in a strong magnetic field . This interaction is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadopentetic acid shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .

Biochemical Pathways

Gadopentetic acid does not directly interact with biochemical pathways. Instead, it influences the magnetic properties of hydrogen nuclei (protons) in water molecules within tissues. This effect is used to create contrast in MR images, allowing for better visualization of tissues and their structures .

Pharmacokinetics

Gadopentetic acid is usually administered intravenously . The distribution half-life is approximately 12 minutes, and the elimination half-life is around 100 minutes . Gadopentetic acid is exclusively eliminated in the urine, with 83 ± 14% of the dose excreted within 6 hours and 91 ± 13% by 24 hours, post-injection .

Result of Action

The primary result of gadopentetic acid’s action is the enhancement of MR images. It increases signal intensity, thus enhancing the image contrast between tissues . This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .

Action Environment

The action of gadopentetic acid can be influenced by environmental factors. For instance, the presence of kidney problems in patients can lead to a toxic reaction known as nephrogenic systemic fibrosis (NSF) . Additionally, the concentration of gadopentetic acid in the environment, such as in tap water or bodies of water, can be higher than normal due to its excretion in urine . This could potentially have environmental implications and affect the action, efficacy, and stability of the compound .

Análisis Bioquímico

Biochemical Properties

Gadopentetic acid interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are based primarily on proton density and proton relaxation dynamics . Gadopentetic acid has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase .

Cellular Effects

Gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges . It also increases TRPC5 expression and decreases Adriamycin nuclear accumulation in breast cancer cells .

Molecular Mechanism

Gadopentetic acid exerts its effects at the molecular level by shortening the T1 and T2 relaxation times in tissues where it accumulates . It potentiates the inward and outward currents through TRPC5 channels, which were exogenously expressed in HEK293 cells .

Temporal Effects in Laboratory Settings

Long-term treatment (28 days) of human breast cancer cells with Gadopentetic acid did not affect the IC50 values of Adriamycin . Treatment with Gadopentetic acid significantly increased TRPC5 expression and decreased the accumulation of Adriamycin in the nuclei of breast cancer cells .

Metabolic Pathways

Gadopentetic acid is not detectably biotransformed or decomposed . It is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .

Transport and Distribution

Gadopentetic acid rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetic acid involves the reaction of gadolinium sesquioxide with diethylenetriamine pentaacetic acid in an aqueous medium. The reaction is typically carried out at elevated temperatures (94-98°C) for several hours to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, the preparation of gadopentetic acid involves dissolving gadolinium sesquioxide and diethylenetriamine pentaacetic acid in purified water. The mixture is then heated and stirred until the reaction is complete, resulting in a solution of gadolinium-diethylenetriamine pentaacetic acid .

Análisis De Reacciones Químicas

Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions due to the presence of the gadolinium ion. It can form stable complexes with various ligands, which is the basis for its use as a contrast agent in MRI .

Common Reagents and Conditions: The primary reagents involved in the preparation of gadopentetic acid are gadolinium sesquioxide and diethylenetriamine pentaacetic acid. The reaction conditions typically involve elevated temperatures and aqueous media .

Major Products: The major product of the reaction is gadolinium-diethylenetriamine pentaacetic acid, which is used in its salt form for medical applications .

Comparación Con Compuestos Similares

- Gadodiamide

- Gadoteridol

- Gadobutrol

Comparison: Gadopentetic acid is unique among gadolinium-based contrast agents due to its ionic nature and the specific chelating properties of diethylenetriamine pentaacetic acid. Compared to other agents like gadodiamide and gadoteridol, gadopentetic acid has a distinct charge characteristic that allows for delayed gadolinium-enhanced magnetic resonance imaging of cartilage. This makes it particularly useful in certain clinical and research applications .

Propiedades

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. |

|---|---|

Número CAS |

80529-93-7 |

Fórmula molecular |

C14H20GdN3O10 |

Peso molecular |

547.6 g/mol |

Nombre IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 |

Clave InChI |

IZOOGPBRAOKZFK-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES canónico |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Números CAS relacionados |

86050-77-3 (dimeglumine salt) 22541-19-1 (Parent) 67-43-6 (Parent) |

Sinónimos |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)